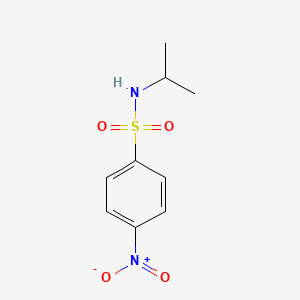

N-Isopropyl-4-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-nitro-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-8(4-6-9)11(12)13/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRZQROLAZHXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366038 | |

| Record name | N-Isopropyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23530-48-5 | |

| Record name | N-Isopropyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of N Isopropyl 4 Nitrobenzenesulfonamide

Strategies for the Direct Synthesis of N-Isopropyl-4-nitrobenzenesulfonamide

The most direct and widely employed method for the synthesis of this compound involves the formation of the sulfonamide bond between an amine and a sulfonyl chloride.

The N-sulfonylation of aliphatic amines is a cornerstone of sulfonamide synthesis. In the case of this compound, this is achieved through the reaction of isopropylamine (B41738) with 4-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can influence the reaction rate and yield. Common bases include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like sodium carbonate. The reaction is generally robust and provides the desired product in good yield.

The general reaction is as follows:

Isopropylamine + 4-Nitrobenzenesulfonyl Chloride → this compound + HCl

4-Nitrobenzenesulfonyl chloride is the key precursor for the synthesis of this compound. nih.govfishersci.com This reagent is a crystalline solid that is commercially available or can be synthesized. chemicalbook.comgoogle.com Its reactivity is centered at the sulfonyl chloride group, which is a potent electrophile susceptible to nucleophilic attack by amines. The nitro group at the para-position of the benzene (B151609) ring is a strong electron-withdrawing group, which enhances the electrophilicity of the sulfonyl chloride and facilitates the reaction with amines. 4-Nitrobenzenesulfonyl chloride itself can be prepared by the chlorosulfonation of nitrobenzene (B124822). google.com

Table 1: Key Reactants for the Synthesis of this compound

| Reactant | Role |

| Isopropylamine | Nucleophile (aliphatic amine) |

| 4-Nitrobenzenesulfonyl Chloride | Electrophile (sulfonylating agent) |

| Base (e.g., Triethylamine) | Acid scavenger |

Derivatization and Functionalization Approaches for this compound Analogs

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogs. These modifications can be targeted at the sulfonamide nitrogen, the nitro group, or the aromatic ring.

The sulfonamide nitrogen in this compound is a potential site for further substitution, such as N-alkylation or N-acylation. However, direct N-alkylation of N-alkyl-4-nitrobenzenesulfonamides can be challenging. For instance, attempts at manganese-catalyzed N-alkylation of 4-nitrobenzenesulfonamide (B188996) with alcohols did not yield the desired product. acs.org

A more successful approach for modifying the sulfonamide nitrogen is through N-acylation. Sulfonamides can be acylated using N-acylbenzotriazoles in the presence of a base like sodium hydride to produce N-acylsulfonamides in good yields. researchgate.netepa.gov This method is advantageous as N-acylbenzotriazoles for which the corresponding acid chlorides are unstable or difficult to prepare can be utilized. researchgate.net

Another potential route for N-alkylation is the Mitsunobu reaction, which can convert primary and secondary sulfonamides into N-alkylated products. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com This reaction typically involves an alcohol, triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.govorganic-chemistry.org

The nitro group of this compound is readily susceptible to reduction, providing a gateway to the corresponding amino derivative, N-isopropyl-4-aminobenzenesulfonamide. cymitquimica.com This transformation is significant as it introduces a versatile amino group that can undergo a wide array of subsequent chemical reactions.

Several methods are available for the reduction of aromatic nitro groups. A common and efficient method is catalytic hydrogenation . This involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) under atmospheric or elevated pressure.

Another effective method is catalytic transfer hydrogenation . In this approach, a hydrogen donor like ammonium (B1175870) formate, formic acid, or isopropanol (B130326) is used in the presence of a catalyst such as Pd/C. rsc.orgchemrxiv.orgchemrxiv.org This method avoids the need for handling gaseous hydrogen. For example, nitroarenes can be converted to their corresponding anilines using water as a hydrogen source with the aid of tetrahydroxydiboron (B82485) (THDB) and a palladium catalyst. nih.gov

Chemical reductions using metals in acidic media, such as tin or iron in hydrochloric acid, are also classical methods for this transformation. prepchem.com

Table 2: Common Methods for the Reduction of the Nitro Group

| Method | Reagents |

| Catalytic Hydrogenation | H₂, Pd/C (or Pt/C, Raney Ni) |

| Catalytic Transfer Hydrogenation | Ammonium formate/Pd/C, Isopropanol |

| Chemical Reduction | Fe/HCl, Sn/HCl |

The introduction of new substituents onto the aromatic ring of this compound is governed by the directing effects of the existing substituents: the nitro group (-NO₂) and the N-isopropylsulfonamide group (-SO₂NH-iPr). Both of these groups are electron-withdrawing and act as deactivating, meta-directors in electrophilic aromatic substitution reactions. This means that incoming electrophiles will preferentially add to the positions meta to both the nitro and sulfonamide groups (i.e., the 3- and 5-positions).

Common electrophilic aromatic substitution reactions that could be employed include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), or using N-bromosuccinimide (NBS). organic-chemistry.orgnih.govyoutube.com

Nitration: Introduction of another nitro group using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid (H₂SO₄/SO₃).

Due to the strong deactivating nature of the existing groups, these reactions may require forcing conditions (e.g., higher temperatures, stronger reagents). The resulting disubstituted products would have the new substituent at a position meta to the original groups.

Mechanistic Investigations and Stereochemical Considerations in this compound Synthesis

The synthesis of N-substituted sulfonamides, such as this compound, involves intricate mechanistic pathways where stereochemistry plays a crucial role. Understanding these aspects is paramount for the development of efficient and selective synthetic routes. This section delves into the catalytic kinetic resolution techniques applicable to N-sulfonylation and the profound impact of steric effects exerted by N-alkyl groups on rearrangement reactions.

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture, wherein two enantiomers react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org In the context of N-sulfonylation for the synthesis of chiral sulfonamides, catalytic kinetic resolution offers a pathway to enantiopure products from racemic amines. While enzymatic resolutions of amines are well-established, non-enzymatic catalytic kinetic resolutions have emerged as a significant area of research. wikipedia.orgthieme-connect.com

The fundamental principle of catalytic kinetic resolution in N-sulfonylation involves the use of a chiral catalyst that preferentially catalyzes the reaction of one enantiomer of a racemic amine with a sulfonylating agent, such as 4-nitrobenzenesulfonyl chloride. This differential rate of reaction allows for the separation of the faster-reacting enantiomer (which is converted to the sulfonamide) from the unreacted, enantioenriched slower-reacting enantiomer.

Various chiral catalysts have been developed for the kinetic resolution of amines, primarily through N-acylation, and the principles can be extended to N-sulfonylation. acs.orgethz.ch These catalysts are often chiral amines or their derivatives, which can interact with the sulfonylating agent or the amine substrate to create a diastereomeric transition state. The differing energies of these transition states for the two enantiomers of the amine lead to the observed rate difference. For instance, chiral N-heterocyclic carbene (NHC) catalysts, in concert with chiral cocatalysts, have been successfully employed in the kinetic resolution of cyclic secondary amines through enantioselective amidation. acs.orgresearchgate.net

The mechanism of such a resolution in N-sulfonylation would likely involve the formation of a chiral activated sulfonylating species by the catalyst. This chiral complex would then exhibit stereochemical discrimination in its reaction with the racemic amine. The enantiomer that presents a more sterically and electronically favorable approach to the activated sulfonyl group will react faster. The success of the resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). A high selectivity factor is indicative of an efficient kinetic resolution.

While the direct application of catalytic kinetic resolution to the synthesis of this compound from racemic isopropylamine is a specific area of interest, the broader advancements in the kinetic resolution of amines provide a strong foundation for the development of such methodologies. thieme-connect.com The use of chiral Brønsted acids or peptide-based catalysts in enantioselective sulfonyl transfer reactions further highlights the potential for achieving high levels of stereocontrol in these transformations. nih.govnih.gov

The steric bulk of the N-alkyl substituent in N-alkyl arylsulfonamides plays a critical role in directing the outcome of base-induced rearrangement reactions. nih.gov Specifically, for compounds like this compound, the isopropyl group exerts significant steric hindrance that can favor certain reaction pathways over others. A key transformation in this context is the base-induced nitrogen to carbon rearrangement of orthogonally protected N-alkyl arylsulfonamides. nih.gov

In the presence of a strong base such as lithium diisopropylamide (LDA), N-alkyl arylsulfonamides can undergo a competition between a directed ortho-metalation (DoM) followed by rearrangement and an intramolecular cyclization to form a substituted saccharin (B28170). nih.gov The steric demand of the N-alkyl group (R¹) and the migrating group (CO₂R²) strongly influences this competition. nih.govmdpi.com

Research has shown that when the N-alkyl group is small, such as a methyl (CH₃) or ethyl (C₂H₅) group, the formation of the saccharin derivative through cyclization can be a significant competing reaction. nih.gov However, when a bulkier N-alkyl group is present, particularly one that is branched at the α- or β-carbon, such as an isopropyl [-CH(CH₃)₂] or isobutyl [-CH₂CH(CH₃)₂] group, the increased steric hindrance effectively suppresses the cyclization pathway. nih.gov This steric impediment facilitates the desired rearrangement to the ortho-carboalkoxy arylsulfonamide in high yield. nih.gov The bulky isopropyl group in this compound would therefore be expected to favor the rearrangement pathway.

The following table illustrates the effect of the N-alkyl group on the ratio of rearrangement to cyclization products for a series of N-alkyl-4-methylbenzenesulfonamides treated with LDA.

Table 1: Influence of N-Alkyl Group (R¹) on the Ratio of Rearrangement vs. Cyclization Products

| N-Alkyl Group (R¹) | Migrating Group (R²) | Rearrangement Product (%) | Cyclization Product (%) | Ratio (Rearrangement:Cyclization) |

|---|---|---|---|---|

| CH₃ | CO₂CH₃ | 48 | 52 | 1:1.1 |

| C₂H₅ | CO₂CH₃ | 80 | 20 | 4:1 |

| CH(CH₃)₂ | CO₂CH₃ | >95 | <5 | >19:1 |

Data synthesized from research findings on the rearrangement of N-alkyl arylsulfonamides. nih.govmdpi.com

The data clearly demonstrates that increasing the steric bulk of the N-alkyl group from methyl to isopropyl dramatically shifts the reaction outcome in favor of the rearrangement product. Similarly, a bulky migrating group, such as tert-butoxycarbonyl [-CO₂C(CH₃)₃], can also promote clean rearrangement even with a small N-alkyl group. nih.gov

This steric control is crucial for the synthetic utility of these rearrangement reactions, as it allows for the selective formation of ortho-substituted arylsulfonamides, which are valuable intermediates for further chemical transformations. nih.gov The presence of the isopropyl group in this compound is therefore a key stereochemical feature that dictates its reactivity in base-mediated transformations. It is noteworthy, however, that while this rearrangement is general for many 4-substituted arylsulfonamides, derivatives with a 4-nitro substituent (as in this compound) have been reported to not undergo this specific rearrangement under these conditions, indicating that electronic effects of the para-substituent also play a significant role. nih.gov

Advanced Structural Elucidation and Conformational Analysis of N Isopropyl 4 Nitrobenzenesulfonamide and Its Derivatives

X-ray Crystallographic Investigations

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a molecule in its solid, crystalline form. While a specific crystal structure for N-Isopropyl-4-nitrobenzenesulfonamide is not publicly available, extensive research on closely related 4-nitrobenzenesulfonamide (B188996) derivatives provides a clear and accurate model of its expected molecular geometry, conformation, and intermolecular interactions.

The molecular geometry of N-substituted 4-nitrobenzenesulfonamides is characterized by the spatial relationship between the 4-nitrophenyl ring and the sulfonamide group. In analogous structures, such as N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, the molecule is typically twisted at the S—N bond. nih.gov The conformation of the N—C bond within the —SO₂—NH—C segment generally adopts a gauche torsion with respect to the S=O bonds. nih.gov

Studies on compounds like 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide reveal that the two benzene (B151609) rings are often nearly perpendicular to each other, with dihedral angles approaching 90°. researchgate.net The torsion angle of the central C—S—N—C bridge is a key conformational parameter. For instance, in 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide, this angle is approximately 65.85°. researchgate.net For this compound, the isopropyl group attached to the nitrogen atom would introduce its own steric and electronic influences, but the fundamental twisted conformation is expected to be maintained.

The bond lengths and angles within the sulfonamide core are highly conserved across different derivatives. Based on the structure of N,N-diisopropyl-4-methylbenzenesulfonamide, the key bond lengths can be summarized as follows nsf.gov:

| Bond | Typical Length (Å) |

| S=O | ~1.435 |

| S—N | ~1.625 |

| S—C (aromatic) | ~1.770 |

This interactive table summarizes typical bond lengths observed in the sulfonamide group of related crystal structures.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In sulfonamides, these interactions are crucial for the stability of the crystal structure. nih.govresearchgate.net

Hydrogen Bonds : The most significant interaction in N-monosubstituted sulfonamides is the N—H···O hydrogen bond. The sulfonamide N—H group acts as a hydrogen bond donor, while the highly electronegative oxygen atoms of the sulfonyl (S=O) or nitro (NO₂) groups on an adjacent molecule act as acceptors. nih.govmdpi.com These interactions typically link molecules into chains or more complex networks, forming predictable supramolecular synthons. For example, in the crystal structure of N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, intermolecular N—H···O hydrogen bonds link the molecules into C(4) chains. nih.gov

π-π Interactions : The aromatic rings of 4-nitrobenzenesulfonamide derivatives frequently engage in π-π stacking interactions. nih.govresearchgate.net These interactions occur when the phenyl rings of adjacent molecules pack in a parallel or offset fashion, with centroid-to-centroid distances typically in the range of 3.6 to 3.8 Å. researchgate.net These forces are significant in stabilizing the crystal lattice.

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| N—H···O Hydrogen Bond | N—H | O=S or O=N | Forms primary structural motifs like chains and dimers. nih.gov |

| C—H···O Hydrogen Bond | C—H (Aromatic/Alkyl) | O=S or O=N | Secondary interactions reinforcing the primary network. nsf.gov |

| C—H···π Interaction | C—H | Phenyl Ring | Links molecules into sheets. nsf.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizes the packing of aromatic moieties. researchgate.net |

This interactive table outlines the key intermolecular interactions found in the crystal structures of N-substituted benzenesulfonamides.

Benzenesulfonamides are a cornerstone class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. nih.govmdpi.com X-ray crystallography of sulfonamide inhibitors co-crystallized with CA isoforms, particularly human carbonic anhydrase II (hCA II), has provided a detailed understanding of their binding mechanism. nih.govacs.org

The primary interaction involves the deprotonated sulfonamide nitrogen atom (—SO₂NH⁻) coordinating directly to the catalytic Zn²⁺ ion located at the bottom of the enzyme's active site. mdpi.com This coordination displaces the zinc-bound water molecule (or hydroxide (B78521) ion), which is essential for the enzyme's catalytic activity, thus leading to inhibition. acs.org The two oxygen atoms of the sulfonamide group form a network of hydrogen bonds with the backbone NH group of the highly conserved amino acid residue Thr199. mdpi.com

The remainder of the inhibitor molecule, often referred to as the "tail," extends out from the zinc-binding group and makes additional contacts with residues lining the active site cavity. The 4-nitrophenyl ring and the N-isopropyl group of this compound constitute this tail. The orientation of the tail is critical for determining the inhibitor's potency and isoform selectivity. acs.org The phenyl ring can form van der Waals and hydrophobic interactions with hydrophobic residues in the active site, while the N-isopropyl group can occupy a specific sub-pocket, potentially interacting with residues at the middle or entrance of the active site cleft. acs.org These secondary interactions are key to designing inhibitors with high affinity and selectivity for specific CA isoforms, such as the tumor-associated CA IX. researchgate.net

Spectroscopic Characterization for Structural Confirmation in Research

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound in research settings. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. For this compound, the aromatic protons of the 4-nitrophenyl ring are expected to appear as two distinct doublets in the downfield region (typically δ 8.0-8.4 ppm), characteristic of a 1,4-disubstituted benzene ring. rsc.orgchemicalbook.com The N-H proton would likely appear as a broad singlet or a doublet, with its chemical shift being solvent-dependent. The isopropyl group would show a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, a classic pattern for this functional group. chemicalbook.com

¹³C NMR : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The 4-nitrophenyl group would show four distinct signals in the aromatic region (δ 120-155 ppm). rsc.org The isopropyl group would exhibit two signals in the aliphatic region: one for the methine carbon and one for the two equivalent methyl carbons. chemicalbook.com

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Key expected absorptions for this compound include:

N—H Stretch : A peak in the region of 3200-3300 cm⁻¹ corresponding to the sulfonamide N-H bond.

Asymmetric and Symmetric SO₂ Stretch : Two strong, characteristic bands are expected for the sulfonyl group, typically around 1350-1330 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). researchgate.net

Asymmetric and Symmetric NO₂ Stretch : Strong absorptions for the nitro group are expected near 1530-1515 cm⁻¹ (asymmetric) and 1350-1340 cm⁻¹ (symmetric). nist.gov

Aromatic C=C and C—H Stretches : Bands in the 1600-1450 cm⁻¹ region and above 3000 cm⁻¹, respectively.

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. For this compound (C₉H₁₂N₂O₄S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (244.27 g/mol ). guidechem.comnih.gov Common fragmentation pathways for N-alkyl benzenesulfonamides include cleavage of the S-N bond and the N-alkyl bond, leading to characteristic fragment ions. nist.gov

| Technique | Structural Information Provided |

| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Number and type of carbon atoms in the molecular skeleton. |

| IR Spectroscopy | Presence of key functional groups (—SO₂NH—, —NO₂, isopropyl, phenyl). |

| Mass Spectrometry | Molecular weight and structural fragments. |

This interactive table summarizes the application of different spectroscopic methods for the characterization of this compound.

Biological and Pharmacological Investigations of N Isopropyl 4 Nitrobenzenesulfonamide and Its Bioactive Analogs

Antimicrobial Activity Studies

The antimicrobial effects of N-Isopropyl-4-nitrobenzenesulfonamide and its analogs are a subject of scientific inquiry, primarily stemming from the well-established antibacterial properties of the broader sulfonamide class of compounds.

Assessment of Bacteriostatic Effects and Growth Inhibition

Sulfonamides generally exhibit a bacteriostatic effect, meaning they inhibit the growth and replication of bacteria rather than killing them outright. This inhibition of proliferation allows the host's immune system to clear the infection. The efficacy of these compounds is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. While specific MIC values for this compound are not widely documented in publicly available literature, studies on analogous sulfonamide derivatives provide insight into their potential bacteriostatic and growth-inhibiting properties.

Evaluation of Spectrum of Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli)

The spectrum of activity of sulfonamides is broad, encompassing a variety of Gram-positive and Gram-negative bacteria. However, the specific efficacy against particular strains can vary, and bacterial resistance is a significant factor.

Staphylococcus aureus : Research on certain sulfonamide derivatives has demonstrated activity against clinical isolates of Staphylococcus aureus. For instance, studies on compounds like N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide have shown significant inhibition of S. aureus, including methicillin-resistant strains (MRSA).

Pseudomonas aeruginosa : Pseudomonas aeruginosa is a Gram-negative bacterium known for its intrinsic resistance to many antimicrobial agents. While some antimicrobial peptides and other compounds have shown activity against P. aeruginosa, the specific efficacy of this compound against this bacterium is not well-documented in available research.

Klebsiella pneumoniae : Klebsiella pneumoniae is another significant Gram-negative pathogen. The susceptibility of K. pneumoniae to various antimicrobials is a critical area of study due to increasing antibiotic resistance. While data on this compound is scarce, the broader class of sulfonamides has been used in combination therapies to treat infections caused by this organism.

Escherichia coli : Escherichia coli is a common Gram-negative bacterium that can cause a range of infections. The antimicrobial activity of various natural and synthetic compounds has been evaluated against E. coli. Sulfonamides, as a class, have historically been used to treat urinary tract infections caused by E. coli, although resistance is now widespread.

Proposed Mechanisms of Antimicrobial Action (e.g., Dihydropteroate (B1496061) Synthetase Inhibition as a class effect)

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for the synthesis of folic acid (vitamin B9) in bacteria. Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.

Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folic acid from their environment. In contrast, humans and other mammals obtain folic acid from their diet. This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria. By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfonamides block the production of dihydropteroate, a precursor to folic acid. This disruption of the folic acid synthesis pathway ultimately halts bacterial growth and division.

Enzyme Inhibition Research

Beyond their antimicrobial properties, sulfonamides, including N-substituted derivatives like this compound, are extensively studied for their ability to inhibit various enzymes, most notably carbonic anhydrases.

Studies on Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

Inhibitory Efficacy against Human CA Isoforms (e.g., hCA II, hCA IX, hCA XII)

There are several isoforms of human carbonic anhydrase (hCA), and the development of isoform-specific inhibitors is a key goal of medicinal chemistry to minimize side effects. The cytosolic isoform hCA II is ubiquitous and considered an off-target for many therapeutic applications, whereas the transmembrane isoforms hCA IX and hCA XII are associated with tumors and are targets for anticancer drug development.

The following table presents a compilation of Ki values for various N-substituted benzenesulfonamide (B165840) analogs against hCA II, hCA IX, and hCA XII, as reported in scientific literature. It is important to note that these are for analogous compounds and not this compound itself.

| Compound/Analog | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|

| N(4)-substituted 4-(2-aminoethyl)benzenesulfonamide (B156865) analog 11 | Data not available | 5.9 | 4.3 |

| N(4)-substituted 4-(2-aminoethyl)benzenesulfonamide analog 12 | Data not available | 6.2 | 4.0 |

| 4-Substituted Pyridine-3-Sulfonamide analog 4 | 271 | 137 | Data not available |

| 4-Substituted Pyridine-3-Sulfonamide analog 6 | Data not available | Data not available | Data not available |

| N-((4-sulfamoylphenyl)carbamothioyl) amide analog 3f | 5.3 | Data not available | Data not available |

The data from these analogs suggest that N-substituted benzenesulfonamides can be potent inhibitors of carbonic anhydrase isoforms, with some derivatives showing selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic hCA II. nih.govnih.govmdpi.com The specific substitutions on the sulfonamide nitrogen play a crucial role in determining the inhibitory potency and isoform selectivity.

DNA Gyrase-A Inhibition Studies

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. acgpubs.orgniscpr.res.in Its indispensable role makes it a validated target for antibacterial agents. While fluoroquinolones are the most famous inhibitors of this enzyme, research into new scaffolds is crucial to combat rising antibiotic resistance.

Recent studies have demonstrated that nitrobenzenesulfonamide derivatives possess the potential to act as inhibitors of the DNA Gyrase-A subunit. In one study, a series of 4-chloro-3-nitrobenzene sulfonamide derivatives were synthesized and evaluated for their antibacterial activity and their binding affinity towards the DNA Gyrase-A protein through molecular docking. acgpubs.orgacgpubs.org Several of the tested compounds, particularly those with tertiary sulfonamide and fluoro-substituted amine moieties, showed effective inhibition against bacterial strains like Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. acgpubs.org

Similarly, another investigation focused on derivatives of p-nitrobenzene sulfonylchloride found that several compounds exhibited significant binding modes within the DNA Gyrase-A binding pocket, with docking scores superior to the control drug Streptomycin. niscpr.res.in The binding modes of the most effective compounds suggested a stable fit into the active site, indicating their potential as effective antibacterial agents targeting this enzyme. niscpr.res.in These findings suggest that the this compound scaffold is a promising starting point for the development of novel DNA gyrase inhibitors.

Exploration of Other Enzyme Targets

The benzenesulfonamide scaffold has proven to be a versatile pharmacophore, demonstrating inhibitory activity against a wide range of enzymes beyond carbonic anhydrases and DNA gyrase.

Proteasome: The proteasome is a multi-catalytic protease complex crucial for protein degradation, including proteins involved in cell cycle regulation and apoptosis. Its inhibition is a validated strategy in cancer therapy. google.com Sulfonamide-containing compounds have been identified as proteasome inhibitors. For example, the compound PI-083 , a pyridinyl benzenesulfonamide, was found to inhibit the chymotrypsin-like activity of the 20S proteasome by binding to the β5 subunit. tum.devulcanchem.com

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. karger.com Several studies have reported that benzenesulfonamide derivatives are potent inhibitors of both AChE and BChE. nih.govtandfonline.com The inhibitory potencies (Kᵢ values) often fall within the nanomolar to low micromolar range, making them promising lead compounds for neurodegenerative disorders. nih.gov For example, one series of novel benzene (B151609) sulfonamides exhibited Kᵢ values between 28.11 nM and 145.52 nM against AChE. nih.gov

| Compound Series | Target Enzyme | Inhibition Constant (Kᵢ) Range |

| Benzene sulfonamides (Gülçin et al.) nih.gov | Acetylcholinesterase (AChE) | 28.11 - 145.52 nM |

| Substituted benzene sulfonamides (Kopru et al.) tandfonline.com | Acetylcholinesterase (AChE) | 28.76 - 308.08 µM |

| Butyrylcholinesterase (BChE) | 42.80 - 445.60 µM | |

| Amine sulfonamide derivatives (Uslu et al.) nih.gov | Acetylcholinesterase (AChE) | 2.26 - 3.57 µM |

This table is interactive. Click on headers to sort.

α-amylase and α-glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. dergipark.org.tr Benzenesulfonamide-based thiourea (B124793) and thiazolidinone derivatives have been investigated as inhibitors of these enzymes, with some compounds showing potent activity. dergipark.org.tr

Topoisomerases: Besides DNA gyrase (a type II topoisomerase), other topoisomerases are also important drug targets, particularly in oncology. tandfonline.com Attaching benzenesulfonamide moieties to existing drug scaffolds has been shown to modulate their activity and target specificity. For instance, modifying the C-7 position of ciprofloxacin (B1669076) with a benzenesulfonamide group changed its primary target in Streptococcus pneumoniae from topoisomerase IV to DNA gyrase. nih.gov Furthermore, other benzenesulfonamide derivatives have been designed and evaluated as inhibitors of Topoisomerase II, another key enzyme in cancer cell proliferation. researchgate.net

Anti-Cancer and Immunomodulatory Potentials

Investigations into Dual MDM2/XIAP Inhibition by Related Sulfonamides

The overexpression of the human murine double minute 2 (MDM2) oncoprotein and the X-linked inhibitor of apoptosis protein (XIAP) is a common feature in many cancers, contributing to tumor progression and treatment resistance. karger.comnih.gov MDM2 is a primary negative regulator of the p53 tumor suppressor, while XIAP directly inhibits caspases 3, 7, and 9, key effectors of apoptosis. nih.gov Therefore, the simultaneous inhibition of both MDM2 and XIAP presents a promising strategy for cancer therapy.

Research has led to the discovery of sulfonamide-based compounds that act as dual inhibitors of MDM2 and XIAP. nih.gov While not this compound itself, related molecules built upon scaffolds like tetrahydroquinoline and incorporating a sulfonamide group have demonstrated this dual activity. nih.gov For example, the lead compound JW-2-107 and its optimized analog 3e were shown to decrease MDM2 and XIAP protein levels, leading to an increase in p53 expression, cancer cell growth inhibition, and apoptosis. karger.comnih.gov These findings underscore the potential of the sulfonamide pharmacophore as a key element in designing dual-target anticancer agents.

Modulatory Effects on Immune Signaling Pathways (e.g., NF-κB, ISRE activation)

The immune system's signaling pathways are critical for orchestrating responses to pathogens and cellular stress. Key pathways include the nuclear factor-kappa B (NF-κB) pathway, which regulates inflammation and cell survival, and the interferon-stimulating response element (ISRE) pathway, which is central to antiviral responses. nih.gov Small molecules that can modulate these pathways are of great interest as potential therapeutics and vaccine adjuvants.

Benzenesulfonamide derivatives have been identified as potent modulators of these pathways. In a notable study, a bis-aryl sulfonamide compound was found to prolong both NF-κB activation induced by lipopolysaccharide (LPS) and ISRE activation induced by interferon-α. nih.govacs.org Structure-activity relationship (SAR) studies on this scaffold revealed that modifications to the phenyl rings and the sulfonamide nitrogen could fine-tune this activity. nih.gov When used as co-adjuvants with the TLR4 agonist monophosphoryl lipid A (MPLA), these sulfonamide compounds significantly enhanced antigen-specific immunoglobulin responses in murine vaccination studies, highlighting their potential to boost vaccine efficacy. nih.gov

Conversely, other sulfonamide derivatives have been shown to act as inhibitors of the NF-κB pathway. A series of N-(quinolin-8-yl)benzenesulfonamides were identified in high-throughput screens as being capable of suppressing NF-κB activation with potencies in the sub-micromolar range. nih.gov The mechanism appears to involve the stabilization of the IκBα inhibitory protein, preventing its degradation and the subsequent translocation of NF-κB to the nucleus. nih.gov These dual capabilities—to either enhance or suppress immune signaling depending on the specific chemical structure—demonstrate the remarkable versatility of the benzenesulfonamide scaffold in immunomodulation.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

The biological and pharmacological profile of this compound and its analogs is intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications influence the biological efficacy and selectivity of a compound. By systematically altering different parts of the molecule, researchers can identify key structural features responsible for its pharmacological effects, paving the way for the design of more potent and selective therapeutic agents. This section delves into the SAR of this compound, focusing on the impact of substitutions at the nitrogen atom and on the aromatic ring.

Impact of N-Substitution on Biological Efficacy and Selectivity

The nature of the substituent on the sulfonamide nitrogen atom (N-substitution) plays a pivotal role in determining the biological activity of benzenesulfonamide derivatives. Variations in the size, lipophilicity, and electronic properties of the N-substituent can significantly modulate the compound's interaction with its biological target, as well as its pharmacokinetic properties.

Research on a series of N-alkyl-5-hydroxypyrimidinone carboxamides as antitubercular agents highlighted the critical role of the N-alkyl group for retaining potency. The replacement of a benzyl (B1604629) group at this position with a phenyl group led to a four-fold reduction in potency, while a cyclohexyl methyl group also resulted in lower activity. This suggests that both the size and electronic nature of the N-substituent are important for optimal activity.

In the context of antibacterial agents, studies on N-substituted derivatives of (E)-4'-hydroxy-3'-methoxystilbazoles-4 have shown that specific N-alkyl and N-nitrobenzyl substitutions can lead to good antibacterial activity against various bacterial strains, including Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis nih.gov.

Furthermore, investigations into N-arylbenzenesulfonamides as antifungal agents against plant pathogens have demonstrated that modifications at the arylamine position significantly influence their antifungal properties nih.gov. For instance, certain N-aryl derivatives exhibited broad-spectrum antifungal activity against pathogens like Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Botrytis cinerea, with 50% inhibition (ED50) values in the range of 3-15 µg/ml nih.gov.

The following table summarizes the impact of various N-substituents on the biological activity of benzenesulfonamide analogs based on findings from different studies.

| N-Substituent | Biological Activity | Observations | Reference |

| Alkyl groups (e.g., Isopropyl) | Antibacterial | Can confer potent activity against various bacterial strains. | |

| Aryl groups | Antifungal | Broad-spectrum activity against phytopathogenic fungi. Specific substitutions on the aryl ring are crucial. | nih.gov |

| Phenylalkyl groups | Antitubercular | The nature of the alkyl linker and the phenyl ring substitution influences potency. | |

| Heterocyclic groups | Various | Can lead to potent and selective inhibitors of enzymes like carbonic anhydrases. | nih.gov |

It is evident that the N-substituent is a key determinant of the biological activity profile of benzenesulfonamide derivatives. The isopropyl group in this compound likely contributes to a specific balance of lipophilicity and steric bulk that is favorable for its intended biological target.

Influence of Substituents on Aromatic and Other Ring Systems

Studies have shown that the presence of a nitro group on the phenyl ring of sulfonamide derivatives can enhance antibacterial activity, particularly against Gram-negative bacteria acu.edu.in. This is attributed to the electron-withdrawing nature of the nitro group, which can increase the compound's ability to interact with its target. For instance, some sulfonamide analogs with a nitro group at the para-position of the phenyl ring demonstrated notable antimicrobial properties acu.edu.in.

In the context of antifungal activity, research on substituted nitrobenzenes has shown that the presence and position of the nitro group, along with other substituents like halogens, can confer significant fungitoxicity against various fungal species nih.gov.

Furthermore, the influence of substituents on the benzenesulfonyl moiety has been explored in the development of antifungal agents. A study on N-arylbenzenesulfonamides revealed that various substituents at the benzenesulfonyl position had a marked effect on their in vitro antifungal activity against a range of plant pathogenic fungi nih.gov.

The table below illustrates the influence of different substituents on the aromatic ring of benzenesulfonamide analogs on their biological activity.

| Aromatic Ring Substituent | Position | Biological Activity | Observations | Reference |

| Nitro (NO2) | Para (4-) | Antibacterial | Can boost activity against Gram-negative bacterial strains. | acu.edu.in |

| Halogens (Cl, Br) | Various | Antifungal | In combination with a nitro group, can lead to potent fungitoxicity. | nih.gov |

| Various substituents | Benzenesulfonyl position | Antifungal | Significantly impacts the in vitro antifungal activity against plant pathogens. | nih.gov |

Computational and Theoretical Chemistry Studies of N Isopropyl 4 Nitrobenzenesulfonamide

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. visionpublisher.info This method is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand, such as N-Isopropyl-4-nitrobenzenesulfonamide, with a target protein.

Sulfonamide derivatives have been extensively studied for their inhibitory potential against various enzymatic targets. Molecular docking simulations are key to understanding these interactions.

DNA Gyrase-A: This essential bacterial enzyme is a well-established target for antibacterial agents. acgpubs.org Docking studies on related nitrobenzene (B124822) sulfonamide derivatives have been performed to predict their binding affinity and interaction modes within the enzyme's active site. acgpubs.orgresearchgate.net These studies typically show that the sulfonamide moiety interacts with key residues, while the nitrobenzene group can form additional stabilizing interactions. For instance, studies on 4-chloro-3-nitrobenzene sulfonamide derivatives revealed significant binding affinities, with docking scores indicating stable complexes with DNA Gyrase-A. researchgate.net The interactions often involve hydrogen bonds with amino acid residues like Arginine and Glycine, and hydrophobic interactions within the binding pocket.

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that are crucial in various physiological processes. nih.gov Sulfonamides are a classic class of CA inhibitors. Docking studies on benzenesulfonamide (B165840) derivatives against human carbonic anhydrase (hCA) isoforms, such as hCA II and hCA IX, have revealed that the sulfonamide group coordinates with the zinc ion in the active site. nih.govrsc.org The rest of the molecule, analogous to the N-isopropyl-4-nitrobenzene portion of the title compound, establishes further contacts with active site residues, which dictates the inhibitor's potency and selectivity. rsc.org

The binding affinities for related sulfonamide compounds against these targets, as determined by molecular docking, are often presented in terms of binding energy (kcal/mol), where a more negative value indicates a stronger interaction.

| Compound Class | Target Protein | Reported Binding Affinity / Dock Score (kcal/mol) |

|---|---|---|

| 4-chloro-3-nitrobenzene sulfonamide derivatives | DNA Gyrase-A | -7.5 to -8.3 |

| Triazole benzene (B151609) sulfonamide derivatives | Carbonic Anhydrase IX | -8.1 to -9.2 |

| Benzenesulfonamide-thiazolidinone hybrids | Carbonic Anhydrase IX | Not specified |

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov These methods provide detailed information about molecular structure, stability, and reactivity. DFT studies on 4-nitrobenzenesulfonamide (B188996), a closely related parent compound, have been used to analyze its structural and vibrational properties, showing good agreement between calculated and experimental data. nih.gov

DFT calculations allow for the determination of various electronic parameters that describe the reactivity of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining molecular reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and sulfonyl groups, indicating sites susceptible to electrophilic attack.

| Parameter | Description | Typical Inferred Value/Characteristic |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |

| Dipole Moment | Measure of molecular polarity | Influences solubility and intermolecular interactions |

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy structures (conformers) of the molecule. Computational methods can map the potential energy surface, or energy landscape, by systematically rotating the molecule's single bonds and calculating the energy of each resulting geometry. nih.gov This landscape reveals the energy barriers between different conformers and identifies the most probable shapes the molecule will adopt. nih.gov Such studies are critical for understanding how the molecule fits into a receptor's binding site.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time, revealing how the complex behaves in a simulated physiological environment. researchgate.net For this compound bound to a target like DNA gyrase, an MD simulation could:

Assess the stability of the binding pose predicted by docking.

Analyze the flexibility of the ligand and protein residues in the active site.

Calculate the root-mean-square deviation (RMSD) to measure the stability of the complex over the simulation time. nih.gov

Identify key hydrogen bonds and hydrophobic interactions and quantify their persistence. rsc.org

These simulations provide a more realistic and detailed understanding of the binding event, confirming the stability of interactions and highlighting the dynamic nature of the molecular recognition process. nih.gov

Mechanistic Insights from Computational Modeling (e.g., reaction pathways, stereoselectivity, ligand effects)

Computational modeling can extend beyond binding predictions to elucidate chemical reaction mechanisms. For instance, DFT calculations can be used to map reaction pathways by identifying transition states and calculating activation energies. This can provide mechanistic insights into how a molecule might be metabolized or how it exerts its effect. While specific studies on the reaction pathways of this compound are not prevalent, these computational techniques could theoretically be applied to understand its synthesis, degradation, or mechanism of action at a quantum-mechanical level. For example, modeling could predict the stereoselectivity of reactions involving the compound or explain how electronic effects from the nitro and isopropyl groups influence its reactivity in a given chemical transformation.

Applications in Chemical Biology and Advanced Drug Discovery Research

Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis

N-Isopropyl-4-nitrobenzenesulfonamide belongs to the class of nitrobenzenesulfonamides, which are recognized for their utility as protecting groups for primary and secondary amines in multi-step organic synthesis. nih.govrsc.org The "nosyl" (Ns) group, in this case, a 4-nitrobenzenesulfonyl group, can be readily introduced by reacting an amine with 4-nitrobenzenesulfonyl chloride. The resulting sulfonamide is stable under a variety of reaction conditions, effectively protecting the amine functionality.

The key to the versatility of nitrobenzenesulfonamides as synthetic intermediates lies in the facile cleavage of the N-S bond under mild conditions. researchgate.net Thiolates, such as thiophenol in the presence of a base, can efficiently remove the nosyl group through a process involving a Meisenheimer complex. rsc.org This orthogonality to many other protecting groups makes this compound and related compounds valuable in the synthesis of complex molecules, including natural products and pharmaceutically active compounds.

The presence of the isopropyl group on the nitrogen atom of this compound can influence the solubility and reactivity of the intermediate. The synthesis of various N-heterocycles, which are common scaffolds in medicinal chemistry, often involves the use of sulfonamide intermediates to guide the cyclization reactions. benthamscience.commdpi.com While specific examples detailing the use of this compound in the total synthesis of a complex natural product are not extensively documented in readily available literature, the principles of using N-alkylated nitrobenzenesulfonamides are well-established. For instance, the general strategy has been applied to the synthesis of polyamines and other nitrogen-containing natural products. rsc.org

| Reaction Type | Role of N-Alkyl-4-nitrobenzenesulfonamide | Key Features |

|---|---|---|

| Amine Protection | Forms a stable sulfonamide with primary or secondary amines. | Resistant to a wide range of reaction conditions. |

| Deprotection | The nosyl group is cleaved to regenerate the amine. | Mild cleavage conditions using thiols and a base. |

| N-Heterocycle Synthesis | Acts as a precursor to guide intramolecular cyclization reactions. | Enables the construction of complex heterocyclic frameworks. |

Development and Utilization of Affinity Probes for Biological Target Identification

Identifying the biological targets of small molecules is a critical step in drug discovery and chemical biology research. Affinity-based probes are powerful tools for this purpose. nih.gov These probes typically consist of a ligand that binds to the target protein, a reactive group that forms a covalent bond with the target upon activation, and a reporter tag (e.g., biotin or a fluorophore) for detection and isolation.

The 4-nitrobenzenesulfonamide (B188996) scaffold can be incorporated into the design of such probes. The nitroaromatic ring, for instance, can be photochemically activated to generate a reactive nitrene species that can covalently modify the target protein. nih.gov This technique, known as photoaffinity labeling, allows for the permanent tagging of the target protein upon irradiation with UV light. wikipedia.orgenamine.netresearchgate.net

While the direct application of this compound as an affinity probe is not widely reported, the structural motif is relevant. For example, researchers have developed photoaffinity probes for γ-secretase that incorporate a nitrobenzenesulfonamide-type cleavable linker. researchgate.net This demonstrates the potential for this class of compounds in probe development. An affinity probe based on this compound could be designed where the isopropyl group and the substituted phenyl ring contribute to the binding affinity and selectivity for a particular protein target. The nitro group could then serve as the photoreactive moiety.

| Probe Component | Function | Corresponding Moiety in this compound |

|---|---|---|

| Ligand | Binds to the biological target. | The overall molecular structure, potentially modified for specific binding. |

| Reactive Group | Forms a covalent bond with the target. | The 4-nitrophenyl group (photoreactive). |

| Reporter Tag | Enables detection and isolation of the target. | Would need to be synthetically incorporated. |

Strategies for Lead Compound Optimization and Drug Candidate Development

Lead optimization is a crucial phase in drug discovery where an initial "hit" compound with some desired biological activity is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). nih.gov The benzenesulfonamide (B165840) scaffold is a common feature in many approved drugs and serves as a versatile template for lead optimization. researchgate.net

Structure-activity relationship (SAR) studies are central to lead optimization. nih.gov By systematically modifying different parts of a lead compound, researchers can understand how changes in the chemical structure affect its biological activity. For a compound like this compound, several modifications could be explored in a lead optimization campaign.

For example, the isopropyl group could be replaced with other alkyl or cycloalkyl groups to probe the steric and hydrophobic requirements of the binding pocket. frontiersin.org The nitro group on the phenyl ring could be moved to other positions or replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties and potential for hydrogen bonding. rsc.org Such modifications can significantly impact the compound's affinity for its target and its metabolic stability. nih.gov Bioisosteric replacements, where one functional group is replaced by another with similar physical or chemical properties, are also a common strategy in lead optimization. cambridgemedchemconsulting.comu-tokyo.ac.jp For instance, the sulfonamide group itself could be replaced with other hydrogen bond accepting groups.

The optimization of sulfonamide-based inhibitors of various enzymes, such as matrix metalloproteinases, has been successfully demonstrated, leading to the identification of orally active drug candidates. nih.gov These studies often involve extensive SAR exploration around the sulfonamide core.

| Structural Moiety | Modification Strategy | Potential Impact |

|---|---|---|

| N-Isopropyl group | Varying the alkyl substituent (e.g., cyclopropyl, tert-butyl). | Improved potency and selectivity; altered metabolic stability. |

| 4-Nitro group | Changing the position or replacing with other substituents (e.g., cyano, halo, amino). | Modified binding interactions and electronic properties. |

| Phenyl ring | Introduction of additional substituents. | Enhanced target engagement and modulation of physicochemical properties. |

| Sulfonamide linker | Bioisosteric replacement. | Improved pharmacokinetic profile. |

Future Research Directions and Emerging Challenges in N Isopropyl 4 Nitrobenzenesulfonamide Research

Exploration of Novel Biological Targets and Therapeutic Applications

While the broader class of sulfonamides is known for a variety of biological activities, the specific targets for N-Isopropyl-4-nitrobenzenesulfonamide remain largely uncharted territory. Future research will likely focus on identifying and validating novel molecular targets to expand its therapeutic applications. The diverse activities exhibited by other sulfonamides suggest promising avenues for investigation. mdpi.com

Key areas for exploration include:

Oncology: A significant number of sulfonamides are being investigated as anti-cancer agents. mdpi.com Research could explore the potential of this compound and its analogs to inhibit specific kinases, such as Lemur tyrosine kinase 3, which is implicated in tumor development. mdpi.com

Enzyme Inhibition: Sulfonamides are well-known inhibitors of enzymes like carbonic anhydrase. mdpi.com Investigating the inhibitory profile of this compound against a panel of clinically relevant enzymes could uncover new therapeutic uses. Another potential target is the LpxH enzyme, crucial for Lipid A biosynthesis in Gram-negative bacteria, which has been successfully targeted by other sulfonamide derivatives. nih.gov

Infectious Diseases: The established antibacterial, antiviral, and anti-leishmanial activities of various sulfonamides provide a strong rationale for screening this compound against a wide range of pathogens. mdpi.com

| Potential Biological Target Class | Specific Examples | Potential Therapeutic Application |

| Protein Kinases | Lemur tyrosine kinase 3, Polo-like kinase 4 (PLK4) nih.gov | Oncology |

| Hydrolases | Carbonic Anhydrases mdpi.com | Glaucoma, Diuretics |

| Bacterial Enzymes | LpxH nih.gov | Antibacterial (Gram-negative infections) |

| Viral Proteins | Coronavirus 229E proteins mdpi.com | Antiviral |

Design and Synthesis of Highly Selective and Potent this compound Analogs

A significant challenge in drug development is achieving high potency and selectivity to minimize off-target effects. Future synthetic efforts will concentrate on the rational design of this compound analogs with improved pharmacological profiles. Methodologies such as structural simplification and fragment growth have proven effective for other sulfonamides, like N-(1H-indazol-6-yl)benzenesulfonamide, in yielding highly potent inhibitors. nih.gov

Strategies for analog design may include:

Scaffold Modification: Introducing different polycyclic hydrocarbon scaffolds could modulate the lipophilicity and cell permeability of the parent compound. okstate.edursc.org

Substitution Pattern Analysis: Systematically altering the substituents on the benzene (B151609) ring and the isopropyl group can fine-tune the molecule's interaction with its biological target. For instance, shifting a sulfonamide group from an ortho to a meta position on a benzamide (B126) scaffold has been shown to create potent LpxH inhibitors. nih.gov

Stereochemical Control: For chiral analogs, synthesizing and evaluating individual enantiomers is crucial, as biological activity often resides in a single stereoisomer.

Modern synthetic methods, including the use of transition metal catalysts like nickel and palladium for C-N bond formation, can facilitate the efficient construction of diverse analog libraries. mdpi.com

| Synthetic Strategy | Objective | Example from Related Compounds |

| Fragment Growth | Enhance potency and explore binding pockets | Synthesis of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as PLK4 inhibitors. nih.gov |

| Scaffold Hopping | Improve physicochemical properties and find novel intellectual property | Introduction of polycyclic hydrocarbon scaffolds. rsc.org |

| Positional Isomerism | Optimize target engagement and selectivity | Creation of meta-sulfonamidobenzamide analogs as LpxH inhibitors. nih.gov |

Advanced Computational Modeling for Rational Drug Design and Optimization

Computer-aided drug design (CADD) is an indispensable tool for accelerating the drug discovery process. nih.gov For this compound, advanced computational modeling can guide the design of more effective and selective analogs, reducing the time and cost associated with traditional synthesis and screening.

Future computational approaches will likely involve:

Virtual High-Throughput Screening (vHTS): Screening vast virtual libraries of compounds against homology models or crystal structures of potential targets can prioritize candidates for synthesis. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: These simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand binding mechanisms and predict binding affinities.

Predictive Modeling: The use of deep learning and other machine learning algorithms can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery pipeline. nih.gov

These computational tools will be instrumental in refining lead compounds and overcoming challenges related to pharmacokinetics and off-target toxicity. nih.govnih.gov

Integration of Synthetic Chemistry with High-Throughput Screening and Biological Evaluation

The synergy between modern synthetic chemistry and high-throughput screening (HTS) platforms is critical for efficiently evaluating new chemical entities. Future research on this compound will depend on this integrated approach to rapidly assess the biological activity of newly synthesized analogs.

This integrated workflow involves:

Library Synthesis: The efficient synthesis of a focused library of this compound analogs based on computational predictions and structure-activity relationship (SAR) data. nih.govrsc.org

High-Throughput Screening: subjecting the synthesized library to a battery of automated in vitro assays to identify "hits" against various biological targets.

Biological Evaluation: Characterizing the most promising hits through more detailed in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. okstate.eduresearchgate.net

This iterative cycle of design, synthesis, and evaluation is fundamental to modern drug discovery and will be essential for advancing this compound from a chemical entity to a potential therapeutic lead. okstate.edursc.org

Q & A

Q. What is the standard synthetic route for N-Isopropyl-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

The compound is synthesized by reacting 4-nitrobenzenesulfonyl chloride with isopropylamine in the presence of a base (e.g., triethylamine or sodium hydride). Key steps include:

- Maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

- Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve high yields (94% reported).

- Monitoring reaction progress via TLC or NMR to ensure complete substitution .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

- ¹H NMR : Peaks at δ 8.36 (d, J = 8.8 Hz, aromatic protons) and δ 1.12 (d, J = 6.8 Hz, isopropyl methyl groups) confirm substituent positions .

- HRMS : A molecular ion peak at m/z 243.0465 (M-H)− validates the molecular formula (C₉H₁₁N₂O₄S) .

- Melting point analysis : A sharp range (112–113°C) indicates purity .

Q. How can researchers ensure the purity and structural fidelity of this compound?

Combine orthogonal methods:

- Elemental analysis (C, H, N, S) to confirm stoichiometry.

- LCMS to detect impurities (e.g., unreacted starting materials).

- Recrystallization with solvents like ethanol to remove by-products .

Advanced Research Questions

Q. How can discrepancies between experimental NMR data and computational predictions be resolved?

Potential causes include solvent effects, dynamic processes (e.g., rotamerism), or crystallographic disorder. Solutions:

Q. What role does crystallographic refinement (e.g., SHELXL) play in validating molecular structure when spectroscopic data conflicts?

SHELXL refines X-ray diffraction data to generate precise bond lengths/angles. For example:

Q. How does the isopropyl group influence the compound’s conformational stability and intermolecular interactions?

Steric hindrance from the isopropyl group:

- Restricts rotation around the S-N bond, stabilizing specific conformers (observed in NMR splitting patterns).

- Affects crystal packing via van der Waals interactions, as seen in X-ray structures of related sulfonamides .

Q. What synthetic strategies minimize by-products during this compound synthesis?

- Use a 1.2:1 molar ratio of isopropylamine to sulfonyl chloride to ensure complete reaction.

- Employ slow addition of reagents to control exothermicity.

- Purify via column chromatography if recrystallization yields impure product .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions involving this compound?

- DFT calculations (e.g., using Gaussian) model transition states to predict regioselectivity.

- Calculate Fukui indices to identify electrophilic/nucleophilic sites on the sulfonamide .

Q. What analytical approaches address inconsistent HRMS and elemental analysis data?

- Repeat HRMS under high-resolution conditions to rule out adducts.

- Cross-validate with isotopic pattern matching.

- Verify elemental analyzer calibration and combustion efficiency .

Q. How is this compound utilized in designing protease inhibitors?

Sulfonamides are common pharmacophores due to their hydrogen-bonding capacity. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.